REACTION_CXSMILES
|
[CH2:1]=[CH:2][CH2:3][CH2:4][C:5](=[O:7])[CH3:6].[H][H]>[Hg]>[CH3:1][CH:2]([CH:2]([CH3:1])[CH2:3][CH2:4][C:5](=[O:7])[CH3:6])[CH2:3][CH2:4][C:5](=[O:7])[CH3:6]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=CCCC(C)=O
|
Name
|
quartz
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
65.C
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Hg]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was irradiated for 17.5 hours inside a photoreactor
|
Duration
|
17.5 h
|
Type
|
CUSTOM
|
Details
|
The crude reaction mixture
|
Type
|
CUSTOM
|
Details
|
was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give 8.2 g
|
Name
|
|
Type
|
product
|
Smiles
|
CC(CCC(C)=O)C(CCC(C)=O)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 70% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |